

IUPAC name for chloromethyl isopropyl carbonate

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Compound of Interest		
Compound Name:	Chloromethyl isopropyl carbonate	
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An In-depth Technical Guide: Chloromethyl Isopropyl Carbonate

Abstract

Chloromethyl isopropyl carbonate, identified by its IUPAC name chloromethyl propan-2-yl carbonate, is a pivotal chemical intermediate in the pharmaceutical and agrochemical industries.[1][2] This clear, colorless liquid is most notably utilized as a key building block in the synthesis of Tenofovir Disoproxil Fumarate, a frontline antiretroviral medication for the treatment of HIV/AIDS and Hepatitis B.[1][3][4][5] Its high reactivity and ability to introduce the isopropoxycarbonyloxymethyl group make it a versatile reagent in organic synthesis.[1][6] However, its classification as a potential mutagenic impurity necessitates stringent quality control in pharmaceutical manufacturing.[7][8] This guide provides a comprehensive overview of its chemical properties, synthesis protocols, applications, and safety considerations for researchers and drug development professionals.

Chemical Identity and Properties

Chloromethyl isopropyl carbonate is an organic compound with the chemical formula C5H9ClO3.[3] It is also known by several synonyms, including CMIC, Isopropyl chloromethyl carbonate, and Isopropoxycarbonyloxymethyl chloride.[3][9]

Data Presentation: Physical and Chemical Properties



The fundamental properties of **chloromethyl isopropyl carbonate** are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	chloromethyl propan-2-yl carbonate[2][3]
CAS Number	35180-01-9[1][2][3]
Molecular Formula	C5H9ClO3[2][3]
Molecular Weight	152.58 g/mol [1][2][3]

| InChi Key | JHYNXXBAHWPABC-UHFFFAOYSA-N[10] |

Table 2: Physicochemical Data

Property	Value
Appearance	Clear, colorless to pale yellow oily liquid[1][3][11]
Density	1.20-1.25 g/cm³ (at 20°C)[6]
Boiling Point	200-205°C[6]
Solubility	Insoluble in water[6]. Miscible with methanol, dimethylformamide, ethanol, and acetone[6][11]. Slightly soluble in chloroform, DMSO, and ethyl acetate[3][12].

| Storage Conditions | Store at 2-8°C under an inert atmosphere[3][12] |

Table 3: Quality Specifications for Pharmaceutical Use



Parameter	Specification
Purity (by GC)	≥99.0%[6][13]
Moisture Content	≤0.5%[6]
Chloride Content	≤0.3%[6]

| Residual Solvents | ≤300 ppm[6] |

Synthesis and Experimental Protocols

The synthesis of **chloromethyl isopropyl carbonate** can be achieved through several routes. The selection of a specific method often depends on the availability of starting materials, desired purity, and scalability. Detailed protocols for key synthesis methods are provided below.

Protocol 1: Two-Step Synthesis from Dimethyl Carbonate

This method involves the photochlorination of dimethyl carbonate followed by a transesterification reaction with isopropanol.[12][14]

Step 1: Synthesis of Dimethyl Monochlorocarbonate

- Add a suitable photoinitiator to dimethyl carbonate in a reaction vessel.
- Cool the mixture to a temperature between 0-5°C.[12][14]
- Introduce chlorine gas while exposing the mixture to light.
- Once the reaction is complete (as monitored by appropriate analytical techniques), stop the flow of chlorine and the light source.
- Separate and purify the resulting dimethyl monochlorocarbonate product by distillation.[12]
 [14]

Step 2: Synthesis of Chloromethyl Isopropyl Carbonate

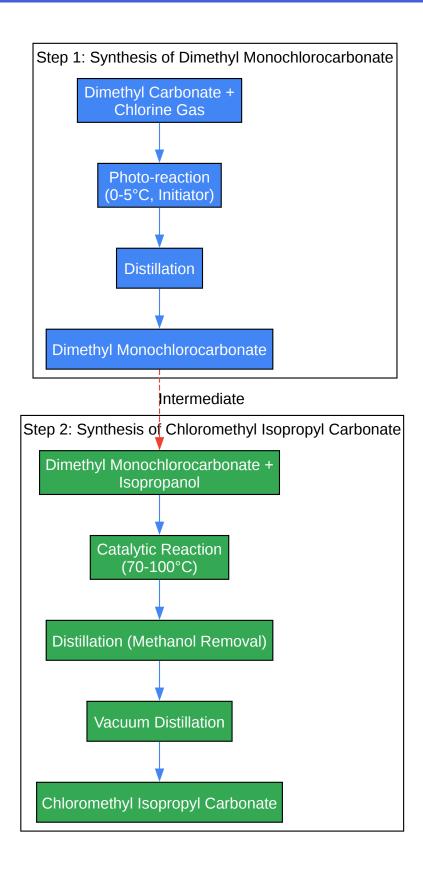






- Add a catalyst to a distillation tower capable of controlling the reflux ratio.
- Introduce the dimethyl monochlorocarbonate from Step 1 and isopropanol into the tower.
- Heat the mixture to 70-100°C.[12]
- Methanol is generated as a byproduct and is continuously removed by distillation under normal pressure.
- After the reaction is complete, remove the excess isopropanol by distillation under reduced pressure.
- The final product, **chloromethyl isopropyl carbonate**, is obtained by vacuum distillation. [12][14]





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Caption: Workflow for the two-step synthesis of CMIC.



Protocol 2: Synthesis from Formyl Chloride

This alternative route involves the synthesis of formyl chloride as an intermediate, which then reacts with isopropanol.[4]

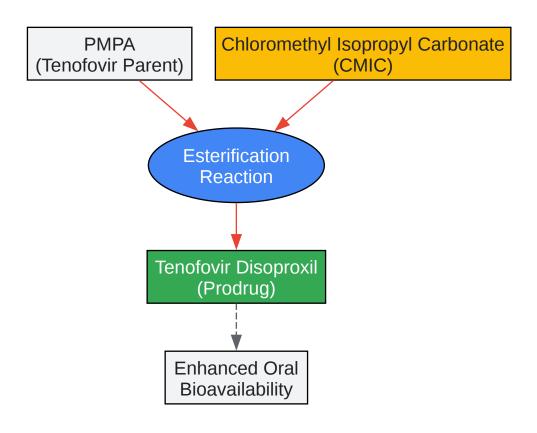
- Preparation of Formyl Chloride: Synthesize formyl chloride from methyl formate and chlorine gas in a two-step chlorination process, with purification by vacuum distillation to achieve a purity of >97%.[4]
- Esterification: Add 215g of the purified formyl chloride to a 1000 mL four-necked flask containing 300 mL of toluene under a nitrogen atmosphere.
- At room temperature, slowly add a mixture of 185g of triethylamine and 110g of isopropanol from a pressure-equalizing funnel.
- Monitor the reaction by Gas Chromatography (GC) until the formyl chloride is completely consumed.
- Filter the reaction mixture. Wash the liquid phase with 400 mL of water.
- Separate the organic phase, dry it over anhydrous sodium sulfate, and filter.
- Obtain the final product by vacuum distillation, yielding approximately 242g (95% yield) with a GC purity of 99.5%.[4]

Applications in Drug Development

The primary and most significant application of **chloromethyl isopropyl carbonate** is its role as a critical intermediate in the synthesis of Tenofovir Disoproxil Fumarate (TDF).[3][5] Tenofovir is a potent nucleotide analogue reverse transcriptase inhibitor used for treating HIV and chronic Hepatitis B.[11][12] The drug itself, Tenofovir, has poor oral bioavailability. To overcome this, it is formulated as a prodrug, TDF, by esterification. **Chloromethyl isopropyl carbonate** is the reagent that provides the chloromethyl carbonate group, which ultimately forms the pivotal pivaloyloxymethyl (POM) ester moieties in the final drug, significantly enhancing its absorption.[14]



The synthesis generally involves the reaction of PMPA (Tenofovir's parent compound) with **chloromethyl isopropyl carbonate**.[14]



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Caption: Role of CMIC in the synthesis of the Tenofovir prodrug.

Beyond antivirals, CMIC's reactivity makes it a useful reagent in broader organic synthesis and in the agrochemical industry for producing carbamates used as insecticides and herbicides.[1] [5]

Regulatory and Safety Considerations

While indispensable, **chloromethyl isopropyl carbonate** is also a compound of regulatory interest. It is considered a potential mutagenic impurity in Tenofovir Disoproxil Fumarate formulations.[7] Regulatory bodies, including the World Health Organization (WHO), have highlighted the need to control the levels of this impurity in both the active pharmaceutical ingredient (API) and the finished pharmaceutical product (FPP).[8] Manufacturers are required to implement processes that minimize its presence to a strictly controlled, low limit.[8]



From a handling perspective, it is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[11] Standard laboratory precautions, including the use of safety glasses, gloves, and protective clothing, are essential when working with this chemical to avoid potential skin irritation and sensitization.[10][11]

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